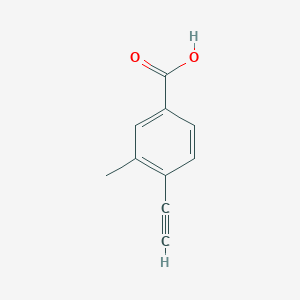

4-Ethynyl-3-methylbenzoic acid

Description

Significance of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as fundamental building blocks for a vast array of more complex molecules. google.com Their versatility stems from the dual reactivity of the benzene (B151609) ring and the carboxyl group. annexechem.com The carboxyl group is acidic, readily participating in reactions like esterification with alcohols and forming water-soluble salts with bases. annexechem.com

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of further functional groups. annexechem.com The nature and position of substituents on the benzene ring significantly influence the compound's acidity and reactivity. libretexts.org For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org When a substituent is in the ortho position to the carboxyl group, steric hindrance can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance and increases the acid's strength—a phenomenon known as the ortho effect. wikipedia.org Substituted benzoic acids are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and industrial chemicals. google.comannexechem.com

Strategic Importance of Ethynyl (B1212043) Functional Groups in Molecular Design

The ethynyl (acetylene) group is a highly strategic functional moiety in molecular design, particularly within medicinal chemistry. researchgate.netnih.govacs.org Its rigid, linear geometry makes it an excellent linker or spacer to connect two pharmacophores within a molecule. researchgate.net This rigidity helps to maintain an optimal conformation for binding to biological targets. The terminal alkyne functionality is also frequently used as a "click handle" in chemical biology to identify molecular targets. nih.govacs.orgsci-hub.se

Furthermore, the ethynyl group is considered a versatile nonclassical bioisostere, meaning it can replace other functional groups to modulate a molecule's properties while preserving its biological activity. sci-hub.se It can mimic aromatic rings due to its π-system and can act as a weak hydrogen bond donor. sci-hub.senih.gov This allows it to serve as a replacement for moieties like iodine, chloro, cyano, and even phenyl groups, which can be useful for improving metabolic stability or bioavailability. researchgate.netsci-hub.senih.gov The Sonogashira reaction is a key method used for synthesizing substituted alkynes, highlighting the practical accessibility of introducing this group. researchgate.net

Contextualization of 4-Ethynyl-3-methylbenzoic acid within Ethynylarene Chemistry

This compound is a member of the ethynylarene class of compounds, which are aromatic structures bearing at least one ethynyl substituent. This specific molecule combines the reactive potential of a substituted benzoic acid with the unique geometric and electronic properties of the ethynyl group. This combination makes it a valuable building block for creating more elaborate molecules with tailored functions.

A closely related isomer, 3-ethynyl-4-methylbenzoic acid, is a key structural component in the development of potent kinase inhibitors. For example, it is part of the structure of Ponatinib (AP24534), a multi-kinase inhibitor designed to target mutations in the Bcr-Abl gene that cause resistance to other cancer therapies. acs.org In this context, the ethynyl group acts as a rigid linker, connecting the core of the inhibitor to the benzoic acid moiety, which in turn serves as an anchor point for further chemical modification. This illustrates the strategic utility of the ethynyl-methylbenzoic acid scaffold in medicinal chemistry for designing highly specific and potent therapeutic agents.

Scope and Current Research Trajectories Involving this compound

Current research involving this compound and its isomers is predominantly focused on their application as intermediates in the synthesis of pharmacologically active compounds. The demonstrated success of the related 3-ethynyl-4-methylbenzoic acid scaffold in creating pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation, has solidified its importance in oncology drug discovery. acs.org

Research trajectories are centered on using this building block to construct novel inhibitors for various protein kinases implicated in cancer and other diseases. The unique structure allows for systematic modifications to explore structure-activity relationships, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Beyond medicinal chemistry, the rigid, functionalized aromatic structure of this compound suggests potential applications in materials science, where such building blocks can be used to construct metal-organic frameworks (MOFs) or functional polymers. smolecule.comresearchgate.net

Compound Properties

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1357281-69-6 |

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| SMILES Code | O=C(O)C1=CC=C(C#C)C(C)=C1 |

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCYRUHCQLDYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Ethynyl 3 Methylbenzoic Acid

Approaches to Introduce the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group onto the benzene (B151609) ring is a critical step in the synthesis of 4-ethynyl-3-methylbenzoic acid. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the most prevalent and effective methods. The use of a protected form of acetylene, such as trimethylsilylacetylene, is a common strategy to prevent undesired side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is the most widely employed method for the synthesis of arylalkynes like this compound. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The synthesis of this compound via Sonogashira coupling typically starts from a halogenated precursor, such as methyl 4-bromo-3-methylbenzoate or methyl 4-iodo-3-methylbenzoate. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org A common approach involves the coupling of the aryl halide with a protected alkyne, like trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

The reaction is generally carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), and a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). libretexts.orgscielo.org.mx The reaction solvent is often an amine itself or an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF).

A representative reaction scheme is as follows:

Typical Reaction Conditions for a related Sonogashira Coupling:

| Parameter | Value |

| Aryl Halide | 1-Bromo-3-iodobenzene |

| Alkyne | 4-Tolyl acetylene |

| Catalyst | Pd/Cu-ARF(II) |

| Solvent | Not specified |

| Yield | 92% |

| Reference | researchgate.net |

This table showcases the high efficiency of a similar Sonogashira coupling, indicating the viability of this method for the synthesis of this compound precursors.

Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group is typically removed under mild conditions, for example, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride in methanol (B129727). researchgate.net

To improve the efficiency, scope, and environmental friendliness of the Sonogashira coupling, several variations and catalytic enhancements have been developed. For sterically hindered aryl halides, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of reaction. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium, promoting high catalytic activity. libretexts.org

Copper-free Sonogashira couplings have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org These protocols often employ a palladium catalyst with a suitable ligand and a base, sometimes in polar aprotic solvents like N,N-dimethylformamide (DMF) or under microwave irradiation to accelerate the reaction. organic-chemistry.org The use of palladium-on-charcoal (Pd/C) as a heterogeneous catalyst has also been explored, offering advantages in terms of catalyst recovery and reuse.

Examples of Catalytic Enhancements in Sonogashira Reactions:

| Catalyst System | Key Feature | Substrate Scope | Reference |

| PdCl₂(PPh₃)₂/P(t-Bu)₃ | Microwave-assisted, copper-free | Aryl chlorides, including sterically hindered ones | organic-chemistry.org |

| Pd₂(dba)₃ with bulky, electron-rich ligands | Enhanced reactivity for challenging substrates | Sterically hindered aryl halides | libretexts.org |

| Gold and Palladium Combination | High selectivity and functional group tolerance | Electronically and structurally diverse substrates | organic-chemistry.org |

This table highlights various advanced catalytic systems that can be applied to overcome challenges in the synthesis of complex arylalkynes.

Copper-Catalyzed Alkyne Formation

While copper is most commonly used as a co-catalyst in the Sonogashira reaction, there are instances of copper-catalyzed C-H alkynylation of arenes. nih.gov These reactions typically involve the direct coupling of a C-H bond with a terminal alkyne, often requiring a directing group on the aromatic substrate to achieve regioselectivity. In the context of this compound, a hypothetical copper-catalyzed approach would involve the direct alkynylation of a 3-methylbenzoic acid derivative. However, the Sonogashira reaction remains the more established and predictable method for this particular transformation. The primary role of copper in the synthesis of this compound is as a co-catalyst in the Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org

Carboxylic Acid Functional Group Formation and Modification

The final step in the synthesis of this compound is the formation of the carboxylic acid functionality. This is almost universally achieved through the hydrolysis of a corresponding ester, which is more stable and less prone to side reactions during the preceding cross-coupling step.

Base-Catalyzed Hydrolysis of Esters

Base-catalyzed hydrolysis, or saponification, is a robust and widely used method for the conversion of esters to carboxylic acids. For the synthesis of this compound, a precursor such as methyl 4-ethynyl-3-methylbenzoate or ethyl 4-ethynyl-3-methylbenzoate is treated with a strong base.

Commonly used bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol, ethanol (B145695), or tetrahydrofuran (THF) to ensure the solubility of the ester. thieme-connect.deyoutube.comresearchgate.net The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion.

A general scheme for the hydrolysis is as follows:

After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid. The product can then be isolated by filtration and purified by recrystallization.

Conditions for Base-Catalyzed Hydrolysis of a Related Ester:

| Ester | Base | Solvent | Temperature | Time | Reference |

| Methyl 3-ethynyl-4-methylbenzoate | Sodium hydroxide | Methanol | 30 - 40 °C | 2 h | Not specified in search results |

This table provides an example of the conditions used for the hydrolysis of a closely related isomer, demonstrating the feasibility of this method for producing the target compound.

Esterification Methods and Derivative Synthesis

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.com This process is highly relevant for this compound as it allows for the protection of the carboxylic acid group during subsequent reactions or for the synthesis of various ester derivatives with tailored properties.

The direct esterification of this compound, often a methyl or ethyl ester, is typically achieved through Fischer esterification. This involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid, such as sulfuric acid. youtube.com The reaction is reversible, and the removal of water can drive it towards the product side. For instance, the synthesis of methyl 3-ethynylbenzoate involves dissolving the corresponding carboxylic acid in methanol with concentrated sulfuric acid and heating the solution. chemicalbook.com A similar principle applies to the 4-ethynyl-3-methyl isomer.

Alternatively, ester derivatives can be synthesized from precursors. For example, methyl 4-ethynylbenzoate can be prepared from 4-(2,2-dibromovinyl)benzoic acid methyl ester using cesium carbonate in dimethyl sulfoxide (B87167) (DMSO). guidechem.com The resulting ester can then be hydrolyzed back to the carboxylic acid if needed. chemicalbook.com This highlights a common strategy: performing the sensitive ethynyl group installation on an esterified precursor, followed by a final hydrolysis step.

Table 1: Examples of Esterification and Related Derivative Synthesis

| Reactant | Reagents | Product | Purpose |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 4-ethynyl-3-methylbenzoate | Carboxylic acid protection, derivative synthesis |

| 3-Ethynylbenzoic Acid | Methanol, H₂SO₄ (cat.) | Methyl 3-ethynylbenzoate chemicalbook.com | Model reaction for esterification |

| 4-(2,2-dibromovinyl)benzoic acid methyl ester | Cesium Carbonate, DMSO | Methyl 4-ethynylbenzoate guidechem.com | Synthesis of ester derivative from precursor |

| Methyl 4-ethynylbenzoate | NaOH or other base | 4-Ethynylbenzoic acid chemicalbook.com | Deprotection to yield the final acid |

Multi-Step Synthetic Sequences from Precursors

The construction of the this compound molecular framework typically relies on multi-step synthetic sequences starting from more readily available chemical building blocks. These routes strategically build the molecule by installing the required functional groups in a specific order.

A primary and highly effective method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, the synthesis would logically start from a di-halogenated toluene or a halogenated methylbenzoic acid derivative, such as 4-iodo-3-methylbenzoic acid or 4-bromo-3-methylbenzoic acid.

The general sequence involves:

Halogenation: Introduction of a halogen (typically iodine or bromine) at the 4-position of a 3-methylbenzoic acid precursor.

Protection (Optional): The carboxylic acid group may be converted to an ester (e.g., methyl ester) to prevent side reactions during the coupling step.

Sonogashira Coupling: The halogenated intermediate is then reacted with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Deprotection: If a silyl-protected alkyne was used, the silyl group is removed. If the carboxylic acid was esterified, it is hydrolyzed back to the acid.

For a related compound, 3-ethynyl-4-methyl-benzoic acid, a known synthesis starts from methyl 3-iodo-4-methylbenzoate, which undergoes a Sonogashira coupling, followed by hydrolysis of the ester. chemicalbook.com This pathway underscores the industrial and laboratory standard for producing such molecules.

The synthesis fundamentally relies on the use of methyl-substituted aromatic compounds as foundational building blocks. The starting material is often a simple, commercially available toluene derivative which is then functionalized. For example, a synthetic route could begin with 3-methylbenzoic acid or even p-nitrotoluene.

A documented synthesis for 2-bromo-3-methylbenzoic acid starts with p-nitrotoluene. orgsyn.org The process involves:

Bromination of p-nitrotoluene to yield 2-bromo-4-nitrotoluene.

Conversion of the nitro group to a nitrile and subsequent hydrolysis to a carboxylic acid, which also involves complex rearrangements and reaction steps to achieve the desired isomer. orgsyn.org

This example illustrates how a simple methyl-substituted aromatic building block (p-nitrotoluene) is transformed through several steps into a more complex, functionalized precursor (a halogenated, methyl-substituted benzoic acid) ready for the final C-C bond formation step. orgsyn.org

Catalytic Systems and Reaction Optimization

The efficiency and success of synthesizing this compound, particularly via Sonogashira coupling, are critically dependent on the catalytic system employed. Optimization of the catalyst, ligands, and reaction conditions is essential to achieve high yields and purity.

The Sonogashira reaction is a cornerstone of C-C bond formation and classically employs a dual catalytic system. beilstein-journals.org

Palladium: The primary catalyst is a palladium complex. The catalytic cycle begins with the activation of a Pd(II) precatalyst to a reactive Pd(0) species. wikipedia.org This Pd(0) complex undergoes oxidative addition with the aryl halide (e.g., 4-iodo-3-methylbenzoic acid derivative). The resulting aryl-palladium(II) complex is a key intermediate in the cycle. libretexts.org

Copper: A copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This species then undergoes transmetalation with the aryl-palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. libretexts.org

While the palladium/copper system is traditional, concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of residual copper have led to the development of copper-free Sonogashira reactions. wikipedia.orgnih.gov These systems rely solely on palladium catalysts, often with specialized ligands, and may require slightly different reaction conditions. nih.govnih.gov Other transition metals, such as iron and cobalt, have also been explored as less expensive and more environmentally benign alternatives to palladium for Sonogashira-type couplings. beilstein-journals.org

Table 2: Common Transition Metal Catalysts in Sonogashira Couplings

| Catalyst System | Role | Key Features |

| Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) nih.govarkat-usa.org | Primary Catalyst | Facilitates oxidative addition and reductive elimination. |

| Copper (e.g., CuI) wikipedia.org | Co-catalyst | Forms copper acetylide, accelerates transmetalation. |

| Iron (e.g., FeCl₃) beilstein-journals.org | Alternative Catalyst | Lower cost, environmentally friendlier alternative to palladium. |

| Cobalt (e.g., Co-NHC complexes) beilstein-journals.org | Alternative Catalyst | Shows high activity, particularly with N-heterocyclic carbene ligands. |

The ligands coordinated to the palladium center profoundly influence the catalyst's stability, activity, and selectivity. libretexts.org

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand used in catalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. arkat-usa.org However, modern advancements have shown that bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type ligands (e.g., SPhos, XPhos), can significantly enhance catalytic activity. libretexts.orgnih.govnih.gov These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step, allowing for reactions to proceed under milder conditions, even at room temperature. libretexts.orgnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands that act as strong σ-donors, forming very stable bonds with the palladium center. libretexts.org This stability can lead to highly active and long-lived catalysts capable of coupling less reactive aryl chlorides. libretexts.org

Solvent Systems and Reaction Condition Optimization in the Synthesis of this compound

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through a multi-step process involving a Sonogashira coupling reaction, followed by deprotection and hydrolysis. The optimization of solvent systems and reaction conditions is crucial at each stage to ensure high yield and purity of the final product. This section will explore the key parameters that can be manipulated to enhance the efficiency of the synthetic pathway, drawing upon established principles of organic synthesis and data from analogous reactions.

A plausible and efficient synthetic route commences with the Sonogashira coupling of a protected alkyne, such as ethynyltrimethylsilane, with a suitable aryl halide precursor, methyl 4-bromo-3-methylbenzoate. The use of the methyl ester of 4-bromo-3-methylbenzoic acid is advantageous as it enhances solubility in common organic solvents and protects the carboxylic acid functionality from interfering with the coupling reaction. Following the successful coupling to form methyl 4-((trimethylsilyl)ethynyl)-3-methylbenzoate, a deprotection step is carried out to remove the trimethylsilyl (TMS) group, yielding methyl 4-ethynyl-3-methylbenzoate. The final step involves the hydrolysis of the methyl ester to afford the target molecule, this compound.

Sonogashira Coupling: Solvent and Catalyst System Optimization

The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The choice of solvent, base, and catalyst system significantly impacts the reaction's outcome.

Solvent Effects: The solvent plays a critical role in a Sonogashira reaction by solubilizing the reactants and catalysts, and by influencing the reaction kinetics. A variety of solvents can be employed, with the selection often depending on the specific substrates and reaction temperature. Common solvents include amines (which can also act as the base), such as triethylamine, and aprotic polar solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). For the coupling of methyl 4-bromo-3-methylbenzoate with ethynyltrimethylsilane, a solvent system that can effectively dissolve both the aryl bromide and the palladium catalyst is essential.

The following interactive table summarizes the effect of different solvents on the yield of Sonogashira coupling reactions for substrates analogous to methyl 4-bromo-3-methylbenzoate.

Interactive Data Table: Effect of Solvent on Sonogashira Coupling Yield

| Solvent | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |

| Triethylamine | Pd(PPh₃)₂Cl₂ / CuI | - | 60 | 4 | 85 |

| DMF | Pd(OAc)₂ / PPh₃ / CuI | Triethylamine | 80 | 6 | 92 |

| Toluene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 70 | 8 | 78 |

| THF | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 65 | 12 | 95 |

Note: Data is compiled from studies on similar aryl bromide substrates.

Reaction Condition Optimization: Beyond the solvent, other parameters such as the choice of palladium catalyst, ligand, copper source, base, and temperature are critical for optimizing the Sonogashira coupling. For less reactive aryl bromides like methyl 4-bromo-3-methylbenzoate, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of oxidative addition, a key step in the catalytic cycle. The choice of base is also crucial for the deprotonation of the terminal alkyne. Organic bases like triethylamine or diisopropylamine are commonly used, while inorganic bases such as cesium carbonate can also be effective, particularly in copper-free Sonogashira protocols. Temperature is another key variable; while many Sonogashira reactions proceed at room temperature, heating is often necessary for less reactive substrates.

The following interactive table illustrates the optimization of various reaction conditions for Sonogashira couplings of related aryl bromides.

Interactive Data Table: Optimization of Sonogashira Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ (2) | - | Triethylamine | 60 | 6 | 82 |

| Pd(OAc)₂ (1) | PPh₃ (2) | Triethylamine | 80 | 4 | 88 |

| Pd₂(dba)₃ (0.5) | XPhos (1) | Cs₂CO₃ | 100 | 2 | 96 |

| Pd/C (5) | - | Diisopropylamine | 90 | 12 | 75 |

Note: Data is based on reactions with analogous aryl bromides.

Deprotection and Hydrolysis: Solvent and Reagent Optimization

TMS Deprotection: The removal of the trimethylsilyl protecting group is typically achieved under mild basic conditions. A common and effective method involves the use of potassium carbonate in methanol. This reaction is generally high-yielding and proceeds at room temperature. The solvent, in this case, methanol, also acts as a proton source to quench the resulting acetylide anion.

Ester Hydrolysis: The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This can be accomplished using either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like methanol or ethanol to ensure solubility. Subsequent acidification then yields the desired carboxylic acid. The optimization of this step involves adjusting the concentration of the base, the reaction temperature, and the reaction time to ensure complete hydrolysis without promoting side reactions.

The following interactive table outlines typical conditions for the hydrolysis of aromatic methyl esters.

Interactive Data Table: Conditions for Methyl Ester Hydrolysis

Note: Yields are representative for the hydrolysis of similar aromatic methyl esters.

Chemical Transformations and Functionalization of 4 Ethynyl 3 Methylbenzoic Acid

Reactivity of the Terminal Alkyne Group

The terminal alkyne, characterized by its sp-hybridized carbon atoms and high electron density in the triple bond, is the site of numerous chemical reactions. libretexts.org This functionality is significantly more electrophilic than a corresponding alkene, making it susceptible to various addition reactions. msu.edu

The ethynyl (B1212043) group of 4-Ethynyl-3-methylbenzoic acid can undergo oxidative cleavage under strong oxidizing conditions, such as treatment with ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This type of reaction typically results in the cleavage of the carbon-carbon triple bond to yield carboxylic acids. Specifically, the oxidation of the terminal alkyne would be expected to convert the ethynyl group into a carboxylic acid, transforming this compound into 3-methylterephthalic acid.

The triple bond of the ethynyl group can be fully or partially reduced depending on the reaction conditions and catalysts employed.

Complete Reduction: Catalytic hydrogenation using catalysts such as platinum or palladium on carbon (Pd/C) will fully reduce the alkyne to an alkane. This reaction converts the ethynyl group into an ethyl group, yielding 4-ethyl-3-methylbenzoic acid.

Partial Reduction: Selective reduction to an alkene is also possible. The use of Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, stereoselectively forming the corresponding (Z)-alkene, 4-vinyl-3-methylbenzoic acid. msu.edu Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing the (E)-alkene.

The terminal alkyne is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. tcichemicals.com The copper(I)-catalyzed variant of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry". organic-chemistry.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly. tcichemicals.comorganic-chemistry.org In this context, this compound can react with various organic azides to specifically form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgnih.gov

| Reactant (Azide) | Catalyst | Product (1,2,3-Triazole Derivative) |

| Benzyl azide (B81097) | CuSO₄, Sodium Ascorbate | 4-((1-benzyl-1H-1,2,3-triazol-4-yl))-3-methylbenzoic acid |

| Phenyl azide | CuI, Et₃N | 3-methyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl))benzoic acid |

| 1-Azido-4-methylbenzene | Copper(I) salt | 3-methyl-4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl))benzoic acid |

This table represents expected products based on established click chemistry principles.

Electrophilic Addition: Like alkenes, alkynes undergo electrophilic addition reactions. libretexts.org The reaction with hydrogen halides (HX), for instance, follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne. libretexts.orglibretexts.org The initial addition yields a vinyl halide. If a second equivalent of HX is present, a further addition occurs to form a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org Hydration of the terminal alkyne, typically catalyzed by a mercuric salt (Hg²⁺) in aqueous acid, also follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a methyl ketone. libretexts.orglibretexts.org

Nucleophilic Addition: The sp-hybridized carbons of the alkyne make it more electrophilic than an alkene, allowing it to undergo nucleophilic addition, particularly when conjugated to an electron-withdrawing group like the benzoic acid moiety. msu.edunih.gov Soft nucleophiles, such as thiols and amines, can add to the triple bond in a Michael-type conjugate addition. nih.govresearchgate.net This reactivity is fundamental for various synthetic transformations and bioconjugation strategies. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of important derivatives. These transformations typically involve nucleophilic acyl substitution.

The carboxylic acid of this compound can be readily converted into esters, amides, and acyl halides, which are key intermediates in organic synthesis.

Esters: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can first be converted to a more reactive acyl halide, which then readily reacts with an alcohol to form the ester. libretexts.orgresearchgate.net

Amides: Amide bond formation is a crucial reaction in medicinal and materials chemistry. researchgate.net Direct condensation of the carboxylic acid with an amine requires high temperatures or the use of coupling reagents (e.g., carbodiimides or phosphonium (B103445) salts) to activate the carboxyl group. libretexts.orgnih.govnih.gov A more common laboratory method involves converting the carboxylic acid to an acyl chloride, which then reacts exothermically with a primary or secondary amine to yield the corresponding amide. researchgate.netlibretexts.org

Acyl Halides: Carboxylic acids can be converted to acyl halides, which are highly reactive intermediates. libretexts.org Reaction with thionyl chloride (SOCl₂) is a common method for synthesizing acyl chlorides, while reagents like phosphorus tribromide (PBr₃) are used to prepare acyl bromides. libretexts.orggoogle.com These acyl halides are valuable precursors for the synthesis of esters and amides. beilstein-journals.orgresearchgate.net

| Derivative Type | Reagent(s) | Product Structure |

| Methyl Ester | Methanol (B129727), H₂SO₄ (catalyst) | Methyl 4-ethynyl-3-methylbenzoate |

| Benzylamide | 1. SOCl₂ 2. Benzylamine | N-benzyl-4-ethynyl-3-methylbenzamide |

| Acyl Chloride | Oxalyl chloride, DMF (catalyst) | 4-ethynyl-3-methylbenzoyl chloride |

This table provides examples of common derivatization reactions.

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a known chemical transformation. This reaction typically requires high temperatures and often the presence of a catalyst, such as copper salts. wikipedia.org The efficiency and conditions of the reaction are highly dependent on the other substituents present on the aromatic ring. For instance, the presence of electron-withdrawing or ortho-hydroxyl groups can facilitate decarboxylation. nih.govrwth-aachen.de

However, a specific study detailing the decarboxylation of this compound, including reaction conditions, catalysts, and the resulting products, could not be found in the surveyed literature. Therefore, no data table on its decarboxylation pathways can be generated.

Salt Formation and Metal Complexation

The carboxylic acid functional group readily undergoes deprotonation in the presence of a base to form a carboxylate salt. These carboxylate anions can act as ligands, coordinating with metal ions to form metal complexes. The coordination can be monodentate, bidentate, or bridging, leading to a variety of supramolecular structures. While numerous studies report the synthesis and characterization of metal complexes with various benzoic acid derivatives, no research specifically describes the salt formation or metal complexation of this compound. The ethynyl group could potentially also participate in metal coordination, but without experimental evidence, any description would be speculative.

Directed Aromatic Functionalization

Directed aromatic functionalization involves the use of a directing group on an aromatic ring to control the regioselectivity of C-H bond activation and the introduction of new substituents. The carboxylic acid group is a known directing group for ortho-C-H functionalization. nih.govresearchgate.netnih.gov In the case of this compound, the carboxylic acid would direct functionalization to the 5-position. The existing methyl and ethynyl groups would also influence the electronic properties and steric accessibility of the aromatic ring.

Despite the existence of general methodologies for the directed functionalization of benzoic acids, no studies have been published that apply these methods to this compound. Consequently, there are no specific research findings or data to present for this section.

Cascade and Tandem Reactions Incorporating this compound

Cascade and tandem reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. The terminal alkyne and carboxylic acid functionalities of this compound make it a potential candidate for such reactions. For example, the alkyne could participate in cycloadditions or couplings, while the carboxylic acid could be involved in intramolecular cyclizations. rsc.orgrsc.org

A review of the literature did not yield any examples of cascade or tandem reactions that specifically utilize this compound as a substrate. While there is extensive research on cascade reactions involving terminal alkynes and benzoic acids as separate reactants or within other molecular frameworks, the specific application to this compound has not been reported. rsc.orgresearchgate.netnih.gov

The specific chemical compound "this compound" appears to be a novel or understudied molecule in the context of its chemical transformations and functionalization. The absence of published research directly addressing its decarboxylation, salt formation, metal complexation, directed aromatic functionalization, and involvement in cascade or tandem reactions makes it impossible to fulfill the request for a detailed and data-rich article on these topics for this specific molecule. Any attempt to do so would require extrapolation from related but distinct chemical structures, which would violate the strict constraints of the request.

Advanced Applications in Materials Science and Supramolecular Architectures

Building Block in Organic and Polymer Synthesis

The dual functionality of 4-ethynyl-3-methylbenzoic acid allows it to serve as a versatile building block, or monomer, for the synthesis of complex organic structures and tailor-made polymers.

The ethynyl (B1212043) and carboxylic acid groups on the molecule are reactive handles that enable its use as an intermediate in multi-step organic syntheses. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the terminal alkyne can participate in a variety of coupling reactions, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"). nbinno.com

For its analog, 4-ethynylbenzoic acid, these properties have been exploited to create precursors for sophisticated macromolecules. For example, it is used to synthesize N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a key intermediate for building dendritic helical poly(phenylacetylene)s. sigmaaldrich.com It has also been used in the preparation of zinc porphyrins designed as photosensitizers for dye-sensitized solar cells, highlighting its role in constructing electronically active organic molecules. sigmaaldrich.com

The terminal alkyne group of this compound allows it to undergo polymerization, incorporating its rigid, functional structure directly into a polymer backbone. Research on the analog 4-ethynylbenzoic acid has shown that it can be directly polymerized using organorhodium catalysts to afford high molecular weight poly(phenylacetylene)s. acs.org Such polymers are of significant interest due to their conjugated backbones, which can impart useful electronic and optical properties.

This monomer can be used in several ways:

Direct Polymerization: Creating homopolymers where each repeating unit contains the methyl and carboxylic acid functionalities.

Copolymerization: Mixing with other monomers to tune the properties of the resulting polymer.

End-Capping: Used in smaller amounts to terminate a polymer chain, introducing a carboxylic acid group at the chain's end for further functionalization, a technique demonstrated with poly(para-phenyleneethynylene) copolymers. snu.ac.kr

The resulting polymers, featuring pendant carboxylic acid groups, are functional materials that can be further modified or used in applications requiring acidic properties or hydrogen bonding capabilities.

Structural Properties: The rigidity of the phenylacetylene (B144264) unit can enhance the thermal stability and mechanical strength of the polymer. However, it can also decrease solubility, a common trade-off with conductive polymers. nih.gov

Chemical Functionality: The carboxylic acid group provides a site for post-polymerization modification. For instance, treatment with a base can transform the neutral polymer into a charged polyelectrolyte, dramatically altering its solubility and interaction with other molecules. acs.org This allows for the creation of materials like water-soluble nanohybrids when mixed with multiwalled carbon nanotubes. acs.org

Electronic and Optical Properties: While functionalization can sometimes decrease bulk conductivity by increasing the distance between polymer chains, it can introduce or enhance other valuable characteristics such as fluorescence, electroactivity, or specific ion-exchange capabilities. nih.gov

Table 1: Polymerization Data of 4-Ethynylbenzoic Acid (Analog) This interactive table provides data from the polymerization of the analogous compound, 4-ethynylbenzoic acid, using an organorhodium catalyst.

| Property | Value | Reference |

|---|---|---|

| Catalyst System | Organorhodium Complexes | acs.org |

| Resulting Polymer | Poly(4-ethynylbenzoic acid) | acs.org |

| Achieved Molecular Weight (Mw) | Up to 488,500 | acs.org |

| Polydispersity Index (Mw/Mn) | As low as 1.03 | acs.org |

Ligand in Metal-Organic Frameworks (MOFs) Design and Construction

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The geometry and functionality of the organic linker are critical in determining the final structure and properties of the MOF. With its rigid structure and defined coordination group, this compound is an excellent candidate for a linker in MOF synthesis.

In the synthesis of MOFs, the carboxylic acid group of this compound is deprotonated to form a carboxylate anion. This carboxylate group then acts as a Lewis base, coordinating to metal centers (Lewis acids) to form the nodes of the framework. cityu.edu.hk The strength and stability of these coordination bonds are high, particularly with high-valent metal cations like Zr(IV), Ti(IV), and Hf(IV), leading to MOFs with exceptional chemical stability. nih.gov

The molecule typically functions as a linear, ditopic linker, bridging two metal centers or clusters. This coordination directs the assembly of the metal ions into a predictable, extended network. The resulting framework possesses pores whose internal environment is decorated with the ethynyl and methyl groups of the linker. These functional groups can influence the MOF's properties, such as its selectivity in gas adsorption or its catalytic activity.

Table 2: Coordination Characteristics of Carboxylate Linkers in MOFs This interactive table outlines the general role of carboxylate-based linkers, such as this compound, in MOF construction.

| Feature | Description | Reference |

|---|---|---|

| Coordinating Group | Carboxylate (-COO⁻) | nih.govlibretexts.org |

| Metal Centers | Divalent (Zn²⁺, Cu²⁺), Trivalent (Al³⁺, Fe³⁺), Tetravalent (Zr⁴⁺, Hf⁴⁺) | nih.gov |

| Bond Type | Coordination bond (Lewis acid-base interaction) | cityu.edu.hk |

| Resulting Structure | Porous crystalline framework | libretexts.org |

Role in Interpenetrated Framework Structures

Interpenetration is a phenomenon in MOF chemistry where two or more independent frameworks grow through one another without being covalently bonded. This often occurs when the void space within a single framework is large enough to accommodate another identical framework. The use of slim, linear linkers is a known strategy to encourage the formation of such interpenetrated structures. researchgate.net

The linear geometry of this compound makes it a prime candidate for constructing MOFs prone to interpenetration. researchgate.net While a single network might have very large pores, the interpenetration of a second or third network can effectively partition the space, leading to:

Tuned Porosity: Interpenetration reduces the effective pore size, which can be advantageous for selective gas adsorption and separation by creating stronger binding environments for specific molecules like CO₂. researchgate.netnih.gov

Modified Functionality: The close packing of linkers from different networks can create unique pore chemistries and enhance properties like luminescence. nih.gov

The specific geometry of the linker is crucial; even small changes can determine whether a framework will be interpenetrated or not, making this compound a potentially valuable tool for controllably generating these complex architectures. researchgate.netnih.gov

Structural Analysis of this compound-based MOFs

The structural elucidation of Metal-Organic Frameworks (MOFs) built using this compound as an organic linker is crucial for understanding their properties. The primary techniques for this analysis are single-crystal X-ray diffraction (SCXRD) and, increasingly, three-dimensional electron diffraction (3DED) for nanocrystalline samples. researchgate.netmdpi.com

For MOFs that are beam-sensitive or only form as nano- or submicron-sized crystals, 3DED has become an indispensable tool. researchgate.netmdpi.com This technique can determine unit cell parameters, space groups, and even solve complex structures ab initio from crystals that are orders of magnitude smaller than what is required for SCXRD. mdpi.com The quality of 3DED data has improved to the point where high-resolution data (0.7–1.1 Å) can be collected, allowing for accurate structural refinement. mdpi.com

The structural analysis would reveal key details such as pore dimensions, surface area, and the specific orientation of the ethynyl and methyl functional groups within the pores. These functional groups are critical as they can influence the framework's interaction with guest molecules.

Table 1: Representative Crystallographic Analysis Techniques for MOFs

| Technique | Sample Requirement | Information Obtained | Resolution |

| Single-Crystal X-ray Diffraction (SCXRD) | High-quality single crystals (typically >10 µm) | Atomic coordinates, bond lengths/angles, unit cell, space group, absolute structure | High (<1.0 Å) |

| Three-Dimensional Electron Diffraction (3DED) | Nano- or submicron-sized crystals | Unit cell, space group, atomic connectivity, structure solution | High-resolution data is now achievable (0.7-1.1 Å) mdpi.com |

| Powder X-ray Diffraction (PXRD) | Polycrystalline powder | Phase purity, unit cell parameters (Rietveld refinement), crystal structure | Lower than single-crystal methods |

Applications in Gas Adsorption and Separation

The unique chemical features of this compound—a rigid aromatic ring, a carboxylate coordinating group, and an alkyne functional group—make its derived MOFs promising candidates for gas adsorption and separation. nih.gov The ethynyl group, in particular, can act as a specific binding site, enhancing the selective adsorption of certain gas molecules over others. nih.gov

MOFs functionalized with alkyne groups have demonstrated superior performance in separating valuable hydrocarbons. For example, an ethynyl-modified interpenetrated MOF showed good adsorption selectivity for propane (B168953) (C₃H₈) over methane (B114726) (CH₄). nih.gov This selectivity is attributed to the favorable interactions between the C-H bonds of propane and the π-electron density of the ethynyl groups lining the MOF pores. The restricted pore channels of an interpenetrated structure can further enhance this selectivity. nih.gov

The performance of these materials is typically evaluated by measuring gas adsorption isotherms at various temperatures. From this data, key parameters like adsorption capacity, isosteric heat of adsorption (Qst), and separation selectivity can be determined. Selectivity is often calculated using Ideal Adsorbed Solution Theory (IAST), which predicts the separation performance for gas mixtures based on single-component isotherm data. nih.gov MOFs based on functionalized benzoic acids have shown high selectivity for CO₂ over N₂, a critical separation for post-combustion carbon capture. nih.gov

Table 2: Gas Adsorption and Selectivity Data for a Representative Ethynyl-Modified MOF

| Gas Mixture | Selectivity (IAST) | Adsorption Capacity (Component 1) | Conditions | Reference |

| C₃H₈ / CH₄ | Good | High | Not specified | nih.gov |

| CO₂ / N₂ | 71 | Not specified | 273 K | nih.gov |

Applications in Advanced Materials and Functionalized Surfaces

Conductive Polymers

This compound can be utilized to enhance the properties of conductive polymers, such as poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). PEDOT:PSS is a widely used transparent electrode material, but its conductivity in pristine form is often insufficient for high-performance devices. nih.gov

Post-treatment of PEDOT:PSS films with acidic compounds is a known strategy to improve conductivity. Treatment with benzoic acid, for example, has been shown to dramatically increase the conductivity of a PEDOT:PSS electrode from 1 S/cm to over 1500 S/cm. nih.gov This enhancement is attributed to the removal of the insulating PSS shells from the conductive PEDOT core, facilitated by hydrogen ions from the acid. nih.gov The use of this compound could offer a similar benefit. Furthermore, the ethynyl group provides a reactive handle for subsequent functionalization, allowing the polymer film to be covalently linked to other components in a device, potentially improving interfacial stability and performance in applications like flexible organic light-emitting devices (OLEDs). nih.gov

Nanomaterial Fabrication

In nanomaterial fabrication, this compound serves as a versatile molecular building block or surface functionalization agent. The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO), while the terminal ethynyl group remains exposed and available for further reactions.

This is particularly useful in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction. Nanoparticles coated with this compound can be readily conjugated with molecules, polymers, or biomolecules bearing an azide (B81097) group. This allows for the precise fabrication of hybrid nanomaterials with tailored functionalities for applications in sensing, catalysis, and biomedical imaging. The rigid structure of the benzoic acid linker ensures a well-defined distance and orientation between the nanoparticle surface and the attached functional component.

Supramolecular Self-Assembly and Crystal Engineering

Hydrogen Bonding Networks

In the solid state, this compound molecules can self-assemble into predictable supramolecular architectures through hydrogen bonding, a cornerstone of crystal engineering. nih.govresearchgate.net The carboxylic acid group is a robust functional group for forming strong and directional O-H⋯O hydrogen bonds.

Similar to other benzoic acid derivatives, this compound is expected to form a classic "acid-acid" inversion dimer. nih.govresearchgate.net In this motif, two molecules are linked by a pair of O-H⋯O hydrogen bonds, creating a stable, eight-membered ring structure designated with the graph-set notation R²₂(8). nih.govresearchgate.net

These primary dimers can then be further organized into higher-order structures through weaker interactions. For instance, C-H⋯O hydrogen bonds involving the ethynyl C-H group or the aromatic C-H groups can link the dimers into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The specific packing arrangement is influenced by the steric hindrance of the methyl group and the electronic nature of the ethynyl substituent, which can be fine-tuned to control the final crystal architecture. The study of these networks is fundamental to designing crystalline materials with specific physical properties.

Table 3: Common Hydrogen Bonding Motifs in Ethynylbenzoic Acids

| Motif | Description | Graph Set | Bonds Involved | Reference |

| Inversion Dimer | Two molecules form a cyclic pair | R²₂(8) | O-H⋯O | nih.govresearchgate.net |

| Chain Formation | Dimers are linked into a 1D chain | R²₂(16) | C-H⋯O | nih.govresearchgate.net |

Exploration of Halogen Bonding Interactions

The ethynyl group, a key feature of this compound, has been a subject of investigation as a bioisostere for halogens in the context of halogen bonding. nih.gov Halogen bonding is a noncovalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). researchgate.netmdpi.com The ethynyl moiety can mimic certain electronic properties of halogens, particularly their ability to form directional noncovalent interactions. nih.gov

However, the substitution of a halogen atom with an ethynyl group is not always straightforward. In a specific case study involving the p53-Y220C cancer mutant, replacing an iodine atom with an ethynyl group in a ligand resulted in a 13-fold loss in binding affinity. High-resolution crystal structures revealed that the increased length of the ethynyl group caused a rigid upward shift of the ligand in the binding site, altering the critical interaction geometry. nih.gov This highlights that while the ethynyl group shares some electronic characteristics with halogens, its different size and directionality compared to a halogen bond must be carefully considered in molecular design. nih.gov

A related compound, 3-iodoethynylbenzoic acid, which features both a halogen bond donor (iodine) and a hydrogen bond donor (carboxylic acid), has been successfully used to form cocrystals with various nitrogen-containing heterocycles. researchgate.net This demonstrates the potential of the ethynyl group as a component in building complex supramolecular architectures where halogen and hydrogen bonds coexist and direct the crystal packing. researchgate.net

| Interaction Feature | Halogen (Iodine) | Ethynyl Group |

| Primary Interaction | σ-hole on iodine atom (electrophilic) | Polarized C-H bond (weak hydrogen bond donor) |

| Secondary Interaction | - | π electron cloud (nucleophilic, allows side-on interactions) |

| Directionality | Highly directional (C-I···O angle) | Less directional (C-H···O angle) |

| Size | Specific atomic radius | Increased length compared to a single atom |

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Anchoring Group Functionality for Photosensitizers

In the architecture of a DSSC, dye molecules are adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). e-asct.orgmdpi.com This adsorption is crucial for the injection of electrons from the photo-excited dye into the conduction band of the semiconductor, which is the first step in generating an electrical current. nih.gov The chemical group responsible for binding the dye to the semiconductor surface is known as the anchoring group. nih.govosti.gov

The carboxylic acid moiety (-COOH) of this compound serves as an effective anchoring group. researchgate.net Carboxylic acids are one of the most traditionally and successfully employed anchor groups in DSSCs. nih.govosti.gov They form a strong connection with the TiO₂ surface through a coordinative bond between the carboxyl group and Lewis acid sites (Ti⁴⁺) on the semiconductor. This robust binding facilitates efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) into the TiO₂ conduction band. csic.es The stability of the bond between the dye and the TiO₂ is a critical factor for the long-term performance of the solar cell. researchgate.net

Design Principles for Ethynylbenzoic Acid-Based Dyes

The design of efficient organic dyes for DSSCs follows a "donor-π-bridge-acceptor" (D-π-A) structure. unimi.it In dyes based on this compound, this compound typically forms the acceptor and anchoring part of the molecule.

Key design principles include:

The Acceptor/Anchor: The ethynylbenzoic acid unit acts as the electron acceptor and the anchoring group. Its role is to pull the electron density from the donor part of the molecule upon photoexcitation and to provide a strong linkage to the TiO₂ surface for efficient electron injection. researchgate.net

The π-Bridge: The ethynyl linker itself is part of the π-conjugated bridge. This bridge connects the electron-donating part of the dye to the electron-accepting part. A well-designed π-bridge facilitates intramolecular charge transfer from the donor to the acceptor upon light absorption, which is essential for effective charge separation. rsc.org

Energy Level Alignment: For a DSSC to function, the energy levels of the dye must be properly aligned with those of the semiconductor and the electrolyte. The LUMO of the dye must be higher in energy than the conduction band edge of the TiO₂ to ensure that electron injection is energetically favorable. e-asct.orgnih.gov Conversely, the highest occupied molecular orbital (HOMO) of the dye must be lower in energy than the redox potential of the electrolyte to allow for efficient regeneration of the oxidized dye. nih.gov

Light Absorption Properties: An ideal dye should absorb light across the entire visible spectrum and into the near-infrared region to maximize light harvesting. e-asct.org The specific donor and π-bridge components attached to the ethynylbenzoic acid acceptor can be modified to tune the absorption spectrum of the dye. For instance, incorporating units like benzothiadiazole into the acceptor segment can red-shift the absorption peak and increase the molar absorption coefficient, leading to enhanced photocurrent. rsc.org

In a comparative study, a dye (ZL003) using a rigid 4-ethynyl benzoic acid (EBA) as the acceptor and anchor was shown to have a higher power conversion efficiency (13.4%) compared to a similar dye (ZL005) with a cyanoacrylic acid (CA) acceptor (7.2%). researchgate.net This superior performance was attributed to higher electron-injection efficiency and better dye loading on the TiO₂ surface for the EBA-based dye. researchgate.net

| Dye Component | Function | Key Design Considerations |

| Donor | Electron-donating unit | Strong electron-donating ability to "push" electrons upon excitation. |

| π-Bridge | Conjugated spacer | Facilitates intramolecular charge transfer; can be tuned to modify absorption. |

| Acceptor/Anchor | Electron-accepting unit and binding site | Efficiently pulls electrons; provides strong adsorption to the semiconductor (e.g., TiO₂). |

Spectroscopic and Structural Elucidation of 4 Ethynyl 3 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

For educational purposes, a general description of what to expect in the NMR spectra of this compound, based on its structural features (an ethynyl (B1212043) group, a methyl group, and a carboxylic acid on a substituted benzene (B151609) ring), is outlined below. The actual chemical shifts and coupling constants would require experimental verification.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 4-Ethynyl-3-methylbenzoic acid would be expected to show distinct signals corresponding to the different proton environments in the molecule:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm. The chemical shift of this proton is often concentration and solvent dependent.

Aromatic Protons (Ar-H): The trisubstituted benzene ring would give rise to a complex splitting pattern in the aromatic region (typically 7-8.5 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the ethynyl, methyl, and carboxylic acid substituents.

Ethynyl Proton (-C≡C-H): A sharp singlet for the acetylenic proton is expected, typically in the range of 3-4 ppm.

Methyl Protons (-CH₃): A singlet for the three methyl protons would likely appear in the upfield region, around 2-2.5 ppm.

Hypothetical ¹H NMR Data Table

| Proton Type | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -COOH | Broad Singlet | 10.0 - 13.0 |

| Ar-H | Multiplet | 7.0 - 8.5 |

| -C≡C-H | Singlet | 3.0 - 4.0 |

| -CH₃ | Singlet | 2.0 - 2.5 |

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum would provide information about the carbon framework of this compound. The expected signals are:

Carboxylic Carbon (-COOH): A signal in the downfield region, typically around 165-175 ppm.

Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (approximately 120-140 ppm). The exact chemical shifts would be influenced by the positions and electronic nature of the substituents.

Ethynyl Carbons (-C≡C-): Two distinct signals for the sp-hybridized carbons of the ethynyl group, typically in the range of 70-90 ppm.

Methyl Carbon (-CH₃): A signal in the upfield region, generally around 15-25 ppm.

Hypothetical ¹³C NMR Data Table

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Ar-C | 120 - 140 |

| -C≡C- | 70 - 90 |

| -CH₃ | 15 - 25 |

Solid-State NMR for Structural Confirmation

Solid-state NMR (ssNMR) could be employed to study the structure of this compound in its crystalline form. This technique can provide insights into the molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state. However, no published solid-state NMR data for this specific compound could be located.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete structural assignment of this compound.

COSY: Would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons.

HSQC: Would establish the correlation between each proton and its directly attached carbon atom, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

As with NMR data, publicly available experimental mass spectrometry data for this compound is lacking. Mass spectrometry is a crucial technique for determining the molecular weight and studying the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to determine the elemental composition of this compound (C₁₀H₈O₂). This would serve as a definitive confirmation of its molecular formula. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands. For this compound, the IR spectrum is expected to display distinct peaks corresponding to its primary functional groups: the carboxylic acid, the terminal alkyne, and the substituted benzene ring.

The carboxylic acid group gives rise to two particularly prominent absorption bands. A very broad peak, typically found in the range of 2500–3300 cm⁻¹, is characteristic of the O-H stretching vibration, which is broadened due to strong intermolecular hydrogen bonding. The second key peak for the carboxylic acid is the C=O (carbonyl) stretching vibration, which appears as a strong, sharp band, usually between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.

The terminal alkyne group (C≡C-H) also produces two characteristic signals. The stretching vibration of the ≡C-H bond results in a sharp, moderately intense peak located around 3300 cm⁻¹. The C≡C triple bond stretch itself absorbs in the 2100–2140 cm⁻¹ region. This peak is typically sharp but can vary in intensity from weak to medium.

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations occur.

While a specific, experimentally verified spectrum for this compound is not widely published, the expected positions of its key functional group absorptions can be reliably predicted. Data from structurally similar compounds, such as 4-hydroxy-3-methylbenzoic acid, show characteristic peaks for the carboxylic acid and the substituted benzene ring which support these assignments. For instance, studies on 4-hydroxy-3-methylbenzoic acid have identified the O-H stretching vibrations and in-plane bending, providing a reference for the behavior of the carboxyl and methyl-substituted phenyl core. rasayanjournal.co.in

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp, Medium |

| Terminal Alkyne | C≡C stretch | 2100 - 2140 | Sharp, Weak-Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |

X-ray Crystallography for Molecular and Supramolecular Structure

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

Below is a table of crystallographic data for the related compound, 3-ethynylbenzoic acid, which illustrates the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | 3-Ethynylbenzoic acid |

| Chemical Formula | C₉H₆O₂ |

| Formula Weight | 146.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8630 (7) |

| b (Å) | 8.3000 (9) |

| c (Å) | 11.7490 (1) |

| α (°) | 101.44 |

| β (°) | 93.8 |

| γ (°) | 99.83 |

| Volume (ų) | 361.84 (8) |

| Z (molecules/unit cell) | 2 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline (powder) samples. Unlike SC-XRD, which requires a single perfect crystal, PXRD provides information about the bulk material. It is commonly used for phase identification, determination of lattice parameters, and assessment of sample purity and crystallinity. units.it Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase.

The PXRD pattern of a bulk sample of this compound would be used to confirm its identity by comparing the experimental pattern to a calculated pattern from its known single-crystal structure or to a reference pattern. Furthermore, PXRD is crucial for identifying the presence of different crystalline forms (polymorphs) or impurities. units.it For example, if a synthesis were to yield a mixture of polymorphs or contain residual starting materials, the PXRD pattern would show a superposition of the diffraction peaks from each crystalline component. This makes it an indispensable tool for quality control in materials science and pharmaceutical development. units.it While specific PXRD data for this compound is not available, the technique remains the standard method for the structural characterization of the bulk solid material.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence for relevant derivatives)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote an electron from a lower-energy ground state to a higher-energy excited state. For aromatic compounds like this compound, the absorption bands in the UV region (typically 200-400 nm) are due to π→π* transitions associated with the conjugated system of the benzene ring and the ethynyl group.

Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules that absorb UV light are fluorescent; the process competes with other non-radiative relaxation pathways. The utility of fluorescence spectroscopy is high due to its sensitivity. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence properties, including the emission maximum and quantum yield, are highly dependent on the molecular structure and its environment. For certain derivatives of benzoic acid, photoinduced intramolecular charge transfer (ICT) can occur, leading to fluorescence behavior that is highly sensitive to solvent polarity. researchgate.net For instance, some boronic acid derivatives of naphthalimide show significant changes in fluorescence intensity with variations in pH or in the presence of sugars. nih.gov

The spectroscopic properties of a relevant derivative are summarized below to illustrate the data obtained from these techniques. researchgate.net

| Compound | λ_abs (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) |

| Derivative 3a | 361 | 3.55 x 10⁴ | 525 | 0.003 |

| Derivative 3b | 360 | 5.06 x 10⁴ | 524 | 0.004 |

| Derivative 3c | 382 | 1.00 x 10⁴ | 572 | 0.061 |

| Derivative 3d | 382 | 1.25 x 10⁴ | 571 | 0.053 |

Chromatographic Techniques as Reference Standard Applications

Chromatography is a set of laboratory techniques for the separation of mixtures. nih.gov In analytical chemistry, high-purity compounds are essential as reference standards for the identification and quantification of substances. This compound, available commercially as a solid chemical, is suitable for use as a reference standard in various chromatographic methods, most notably High-Performance Liquid Chromatography (HPLC).

In HPLC, a reference standard is used to:

Identify the compound: The retention time—the time it takes for a compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, column type). By injecting a solution of the this compound reference standard, its retention time can be determined. A peak appearing at the same retention time in a sample mixture provides strong evidence for the presence of the compound.

Quantify the compound: For quantitative analysis, a calibration curve is constructed by injecting solutions of the reference standard at known concentrations and measuring the corresponding detector response (e.g., peak area from a UV detector). The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The aromatic and ethynyl moieties in the molecule form a strong chromophore, making it readily detectable by UV-Vis detectors commonly used in HPLC systems. google.com

The purity of the reference standard is paramount for accurate quantification. The availability of this compound from chemical suppliers implies that it can be obtained at a purity level suitable for these demanding analytical applications. biosynth.combldpharm.com Its stability as a solid allows for reliable preparation of standard solutions for method development, validation, and routine analysis.

Computational and Theoretical Investigations of 4 Ethynyl 3 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide insights into molecular structure, stability, and electronic properties. For 4-Ethynyl-3-methylbenzoic acid, these methods would be employed to build a foundational understanding of its chemical behavior.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. arxiv.orgarxiv.org This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. mdpi.com Computational methods like DFT, often using basis sets such as 6-311++G(d,p), are used to calculate the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. researchgate.netresearchgate.net

Conformational analysis would investigate different spatial arrangements (conformers) of the molecule, particularly rotation around single bonds, such as the bond connecting the carboxylic acid group to the benzene (B151609) ring. By calculating the relative energies of these different conformers, the most stable and populated structures at a given temperature can be identified.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is a representation of the type of data that would be generated from DFT calculations and is for illustrative purposes only, as specific literature is unavailable.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-COOH | ~1.49 Å |

| Bond Length | C-CH3 | ~1.51 Å |

| Bond Angle | C-C-COOH | ~120° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Electronic Structure and Frontier Orbital Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity. doi.org Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. rsc.orgsemanticscholar.org For this compound, analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. The electron-withdrawing carboxylic acid group and the electron-rich ethynyl (B1212043) and methyl groups would significantly influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Orbital Properties for this compound This table illustrates the kind of data derived from electronic structure calculations. The values are not based on actual published results for this specific molecule.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which are invaluable for identifying and characterizing a compound.